1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide
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Overview
Description
1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a carbohydrazide moiety attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide typically involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with tert-butylamine and hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the carbohydrazide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines, thiols, or alcohols; reactions are conducted under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives with oxidized functional groups, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pyrazole derivatives.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied. Further research is needed to elucidate the detailed mechanism of action.
Comparison with Similar Compounds
- 1-(Tert-butyl)-3-methyl-1h-pyrazole-5-carbohydrazide
- 1-(Tert-butyl)-4-methyl-1h-pyrazole-3-carbohydrazide
- 1-(Tert-butyl)-5-methyl-1h-pyrazole-4-carbohydrazide
Comparison: Compared to similar compounds, 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide is unique due to the specific positioning of the tert-butyl and methyl groups on the pyrazole ring. This unique structure can influence its chemical reactivity, biological activity, and potential applications. The presence of the carbohydrazide moiety also adds to its versatility in chemical synthesis and research applications.
Properties
IUPAC Name |
1-tert-butyl-5-methylpyrazole-3-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-6-5-7(8(14)11-10)12-13(6)9(2,3)4/h5H,10H2,1-4H3,(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKKUKBETOOWRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)(C)C)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370882 |
Source
|
Record name | 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306937-23-5 |
Source
|
Record name | 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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